molecular formula C18H16N4O2S B2972954 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797188-13-6

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2972954
CAS RN: 1797188-13-6
M. Wt: 352.41
InChI Key: ZXQKEWYPRHOKAO-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Antibacterial Agents : Novel analogs with benzothiazole nuclei have been designed, synthesized, and shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).

  • VASP Antagonist Activity : N-aroyl tetrahydropyrazolo thieno azepines have been studied for their potent orally active arginine vasopressin (AVP) receptor antagonist properties (Albright et al., 2000).

  • Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, presenting a novel approach for creating compounds with potential pharmaceutical applications (Qian et al., 2017).

Synthetic Routes and Applications

  • Organic Material Synthesis : Research has explored the synthesis of thiazolo and triazolo pyrimidines, demonstrating the versatility of thiazole derivatives in creating compounds that may have applications in organic materials and potentially as bioactive molecules (Haiza et al., 2000).

  • Anticancer Agents : The synthesis of dimethyl-benzo derivatives has been explored for their potential as anticancer agents, highlighting the importance of heterocyclic compounds in the development of new therapeutic strategies (Abu‐Hashem et al., 2020).

  • Antimicrobial Evaluation : Novel heterocycles incorporating a benzothiazole moiety have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antimicrobial agents (Bondock et al., 2009).

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(12-5-7-13(8-6-12)22-10-1-2-11-22)21-18-20-14-4-3-9-19-17(24)15(14)25-18/h1-2,5-8,10-11H,3-4,9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKEWYPRHOKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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